molecular formula C8H10FN3O3S B562600 Emtricitabine-13C,15N2 CAS No. 1217820-69-3

Emtricitabine-13C,15N2

Cat. No.: B562600
CAS No.: 1217820-69-3
M. Wt: 250.223
InChI Key: XQSPYNMVSIKCOC-SJLFXUEQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Emtricitabine-13C,15N2 is a stable isotope-labeled compound of Emtricitabine, which is a nucleoside reverse transcriptase inhibitor. This compound is primarily used in scientific research to study the pharmacokinetics and metabolic pathways of Emtricitabine. The labeling with carbon-13 and nitrogen-15 isotopes allows for precise tracking and quantification in various biological systems.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Emtricitabine-13C,15N2 involves the incorporation of carbon-13 and nitrogen-15 isotopes into the Emtricitabine molecule. The general synthetic route includes the following steps:

    Formation of the Oxathiolane Ring: The oxathiolane ring is synthesized through a series of reactions involving the appropriate starting materials and reagents.

    Introduction of the Pyrimidine Base: The pyrimidine base is introduced into the oxathiolane ring through nucleophilic substitution reactions.

    Isotope Labeling: The carbon-13 and nitrogen-15 isotopes are incorporated into the molecule at specific positions during the synthesis.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Optimization of Reaction Conditions: Ensuring high yield and purity through optimized reaction conditions.

    Purification: Using techniques such as chromatography to purify the final product.

    Quality Control: Rigorous quality control measures to ensure the isotopic purity and chemical integrity of the compound.

Chemical Reactions Analysis

Types of Reactions: Emtricitabine-13C,15N2 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into reduced forms.

    Substitution: Nucleophilic and electrophilic substitution reactions can modify the functional groups on the molecule.

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles such as amines and thiols.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

Emtricitabine-13C,15N2 has a wide range of scientific research applications, including:

    Pharmacokinetics Studies: Used to study the absorption, distribution, metabolism, and excretion of Emtricitabine in biological systems.

    Metabolic Pathway Analysis: Helps in identifying and quantifying metabolites of Emtricitabine.

    Drug Interaction Studies: Used to investigate interactions between Emtricitabine and other drugs.

    HIV Research: Employed in research related to the treatment and prevention of HIV infection.

    Biological Tracing: Acts as a tracer in various biological studies to understand the behavior of Emtricitabine in vivo.

Mechanism of Action

Emtricitabine-13C,15N2, like Emtricitabine, is a nucleoside reverse transcriptase inhibitor. It works by inhibiting the reverse transcriptase enzyme, which is essential for the replication of HIV. The compound is phosphorylated to its active triphosphate form, which competes with natural deoxycytidine triphosphate for incorporation into the viral DNA. Once incorporated, it terminates the DNA chain, preventing further elongation and viral replication .

Comparison with Similar Compounds

    Lamivudine: Another nucleoside reverse transcriptase inhibitor used in the treatment of HIV and hepatitis B.

    Tenofovir: A nucleotide reverse transcriptase inhibitor used in combination with Emtricitabine for HIV treatment.

    Zidovudine: An older nucleoside reverse transcriptase inhibitor used in HIV treatment.

Uniqueness of Emtricitabine-13C,15N2: this compound is unique due to its stable isotope labeling, which allows for precise tracking and quantification in research studies. This makes it particularly valuable in pharmacokinetics and metabolic studies, providing insights that are not possible with unlabeled compounds.

Biological Activity

Emtricitabine-13C,15N2 is a stable isotope-labeled analog of Emtricitabine (FTC), a well-known nucleoside reverse transcriptase inhibitor (NRTI) used primarily in the treatment of HIV. The incorporation of carbon-13 and nitrogen-15 isotopes enhances its utility in pharmacokinetic studies and metabolic research without altering its biological activity. This article explores the biological activity of this compound, including its mechanism of action, efficacy in inhibiting HIV replication, and applications in clinical research.

This compound functions as an inhibitor of the reverse transcriptase enzyme, a critical component in the replication cycle of HIV. By mimicking the natural nucleosides that are substrates for reverse transcriptase, it competes with these substrates and ultimately prevents viral RNA from being converted into DNA, thereby halting viral replication .

Biological Activity and Efficacy

Research indicates that this compound retains the biological activity characteristic of its parent compound. In vitro studies demonstrate its efficacy in inhibiting viral replication, making it a valuable tool for both therapeutic applications and research purposes .

Table 1: Comparison of Biological Activity

CompoundMechanism of ActionEfficacy in HIV Inhibition
EmtricitabineNRTI - Inhibits reverse transcriptaseHigh
This compoundNRTI - Inhibits reverse transcriptaseHigh
TenofovirNucleotide analog - Inhibits reverse transcriptaseHigh
LamivudineNRTI - Similar to EmtricitabineHigh

Research Findings

Recent studies have utilized this compound as an internal standard in pharmacokinetic analyses. For instance, during the CHAPS trial, this compound was added to plasma samples to assess drug levels and correlate them with inflammatory markers associated with HIV treatment . The results indicated significant mobilization of CCL4 (C-C Motif Chemokine Ligand 4), which binds to the CCR5 co-receptor for HIV-1, highlighting the compound's role in understanding immune responses during therapy.

Case Study: Pharmacokinetics and Drug Monitoring

In a study evaluating adherence to antiretroviral therapy, this compound was used to monitor drug levels in hair samples. The findings showed comparable recovery rates for FTC isotopes when analyzed using quantitative mass spectrometry techniques . This underscores the compound's utility in long-term adherence monitoring.

Applications in Clinical Research

The stable isotope labeling of this compound facilitates various applications:

  • Pharmacokinetic Studies : It allows researchers to trace metabolic pathways without altering drug efficacy.
  • Therapeutic Monitoring : Its use as an internal standard aids in accurate quantification of drug levels in biological matrices.
  • Combination Therapy Optimization : Interaction studies involving this compound help optimize combination therapies for enhanced efficacy against HIV .

Properties

IUPAC Name

4-amino-5-fluoro-1-[(2R,5S)-2-(hydroxymethyl)-1,3-oxathiolan-5-yl](213C,1,3-15N2)pyrimidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10FN3O3S/c9-4-1-12(8(14)11-7(4)10)5-3-16-6(2-13)15-5/h1,5-6,13H,2-3H2,(H2,10,11,14)/t5-,6+/m0/s1/i8+1,11+1,12+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQSPYNMVSIKCOC-SJLFXUEQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC(S1)CO)N2C=C(C(=NC2=O)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H](O[C@H](S1)CO)[15N]2C=C(C(=[15N][13C]2=O)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10FN3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.